4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)-

Description

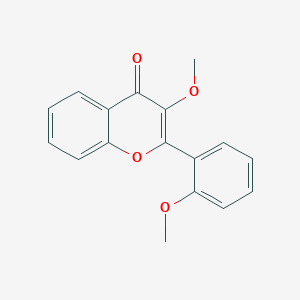

The compound 4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)- is a substituted benzopyranone derivative. Benzopyranones are a class of oxygen-containing heterocyclic compounds with a fused benzene and pyrone ring system. This specific derivative features methoxy groups at the 3- and 2-positions of the benzopyranone core and a 2-methoxyphenyl substituent.

Propriétés

IUPAC Name |

3-methoxy-2-(2-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-13-9-5-4-8-12(13)16-17(20-2)15(18)11-7-3-6-10-14(11)21-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZIKJCJJAPNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350253 | |

| Record name | 4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105827-35-8 | |

| Record name | 4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

The primary target of 3,2’-dimethoxyflavone is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons. This receptor plays a crucial role in several biological processes, including cell proliferation and differentiation.

Mode of Action

3,2’-Dimethoxyflavone acts as an antagonist of the AhR. It inhibits the transformation of AhR to its nuclear binding form, thereby blocking the formation of the nuclear AhR complex in cells. This prevents the AhR from interacting with specific DNA sequences known as dioxin response elements, which in turn inhibits the transcription of target genes.

Biochemical Pathways

The interaction of 3,2’-dimethoxyflavone with the AhR affects several biochemical pathways. For instance, it inhibits the induction of Cytochrome P450 1A1 (CYP1A1), a gene that is normally activated upon AhR binding. CYP1A1 is involved in the metabolism of xenobiotics and the activation of pro-carcinogens.

Pharmacokinetics

The pharmacokinetics of 3,2’-dimethoxyflavone involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, concentrations of the compound quickly approach their maximum within 1-2 hours, and then are gradually excreted with half-lives of 3-6 hours. The compound shows low oral bioavailability of 1 to 4%. It is mainly eliminated through urine in the forms of demethylated, sulfated, and glucuronidated products.

Result of Action

The antagonistic action of 3,2’-dimethoxyflavone on the AhR leads to a reduction in the synthesis and accumulation of Poly (ADP-ribose) polymerase (PARP), thereby protecting cortical neurons against cell death induced by Parthanatos. It also has various biological activities, including antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidaemic, and neuroprotective or neurotrophic effects.

Action Environment

The action of 3,2’-dimethoxyflavone can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in the environment of Staphylococcus aureus, can affect the inhibitory activity of 3,2’-dimethoxyflavone on the ArlRS two-component system

Analyse Biochimique

Biochemical Properties

3,2’-Dimethoxyflavone is a lipophilic flavone, which can be isolated from various plants. It has been found to have various biological activities, including antioxidant, anti-cancer, anti-inflammatory, anti-atherogenic, hypolipidaemic, and neuroprotective or neurotrophic effects. The compound can interact with various enzymes and proteins, such as the aryl hydrocarbon receptor, and can reduce the synthesis and accumulation of PARP, protecting neurons against cell death induced by Parthanatos.

Cellular Effects

3,2’-Dimethoxyflavone has been shown to have effects on various types of cells. For example, it has been found to promote the proliferation of human hematopoietic stem cells. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis.

Molecular Mechanism

The molecular mechanism of action of 3,2’-Dimethoxyflavone involves its interactions with various biomolecules. It acts as a competitive antagonist of the aryl hydrocarbon receptor, inhibiting AhR-mediated induction of cytochrome P450 1A1. It also reduces the synthesis and accumulation of PARP, thereby protecting neurons against cell death induced by Parthanatos.

Temporal Effects in Laboratory Settings

The effects of 3,2’-Dimethoxyflavone can change over time in laboratory settings. For example, it has been shown to have a dose-dependent inhibitory activity against the Ca2+ -mediated cell-cycle regulation in yeast

Dosage Effects in Animal Models

The effects of 3,2’-Dimethoxyflavone can vary with different dosages in animal models. While specific studies on 3,2’-Dimethoxyflavone are limited, studies on similar flavonoids have shown that they can have beneficial effects at lower doses, but may cause toxic or adverse effects at high doses.

Metabolic Pathways

3,2’-Dimethoxyflavone is involved in various metabolic pathways. It is a competitive antagonist of the aryl hydrocarbon receptor, which is involved in the metabolism of xenobiotics

Activité Biologique

4H-1-Benzopyran-4-one, 3-methoxy-2-(2-methoxyphenyl)-, also known by its CAS number 105827-35-8, is a compound belonging to the benzopyrone class of organic compounds. This article explores its biological activities, including antimicrobial, antioxidant, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C17H14O4

- Molecular Weight : 282.29 g/mol

- Structure : The compound features a benzopyran core with methoxy groups that enhance its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzopyrone derivatives, including the compound .

Research Findings

-

Antifungal Activity :

- A study indicated that benzopyrone derivatives exhibited varying degrees of antifungal activity against Candida albicans. Some compounds demonstrated activity comparable to amphotericin B, while others were inactive due to steric hindrance from bulky substituents .

- The introduction of methoxy groups at specific positions on the phenyl ring was found to restore antifungal activity in certain derivatives .

-

Antibacterial Activity :

- Compounds derived from benzopyrones showed broad-spectrum antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The presence of phenyl substituents was crucial for maintaining this activity .

- Table 1 summarizes the antibacterial activity of related compounds:

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | Bacillus subtilis | Active |

| Compound B | Staphylococcus aureus | Active |

| Compound C | Escherichia coli | Active |

| Compound D | Candida albicans | Inactive |

Antioxidant Properties

The antioxidant capacity of 4H-1-benzopyran-4-one derivatives has been evaluated in several studies. These compounds are known to scavenge free radicals and protect cells from oxidative stress.

The antioxidant activity is primarily attributed to the ability of the benzopyran structure to donate electrons and neutralize free radicals. This property is beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Potential Therapeutic Applications

-

Cancer Therapy :

- Benzopyrone derivatives have shown promise in inhibiting tumor growth through various mechanisms, including inducing apoptosis in cancer cells and modulating signaling pathways involved in cell proliferation .

- The compound's ability to interact with DNA gyrase suggests potential as a chemotherapeutic agent targeting bacterial infections associated with cancer treatments .

- Neurological Disorders :

Case Studies

A recent case study examined the effects of a specific derivative on human cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The study utilized various assays to assess cell viability and apoptosis induction, confirming the compound's therapeutic potential.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research indicates that derivatives of 4H-1-benzopyran-4-one exhibit anti-inflammatory effects. For example, studies have shown that certain derivatives can inhibit the activation of NF-κB, a key regulator of inflammatory responses. In vitro assays demonstrated that compounds derived from this structure significantly reduced nitric oxide production in LPS-stimulated macrophages, suggesting potential for treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of benzopyran derivatives are well-documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases, including cancer and neurodegenerative disorders. The methoxy substitutions in this compound enhance its electron-donating ability, contributing to its antioxidant capacity .

Anticancer Potential

Research has identified that 4H-1-benzopyran-4-one derivatives can act as inhibitors of specific kinases involved in cancer pathways. For instance, the compound PD98059, a related benzopyran derivative, is known to inhibit mitogen-activated protein kinase (MAPK), which plays a crucial role in cell proliferation and survival . This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Neuroprotective Effects

Studies suggest that compounds like 4H-1-benzopyran-4-one may offer neuroprotective benefits by modulating signaling pathways involved in neurodegeneration. The ability to cross the blood-brain barrier and exert effects on neuronal cells positions this compound as a candidate for further investigation in neuroprotective drug development .

Case Study 1: Anti-inflammatory Activity

A study published in MDPI examined the effects of various benzopyran derivatives on RAW 264.7 macrophages exposed to LPS. The results indicated that specific methoxy-substituted benzopyrans significantly inhibited NO production and NF-κB activation compared to controls . This highlights their potential as anti-inflammatory agents.

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the efficacy of PD98059 on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability and induction of apoptosis, underscoring the therapeutic promise of benzopyran derivatives in oncology .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Patterns

The benzopyranone scaffold allows for diverse substitutions that influence physicochemical properties and biological activity. Below is a comparison of key analogs:

Key Observations :

- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., in the target compound) reduce polarity compared to hydroxylated analogs (e.g., 7-hydroxy derivatives) .

- Aromatic Substitution : The position of the methoxyphenyl group (ortho vs. para) affects steric and electronic properties. For example, 2-(2-methoxyphenyl) (target) may exhibit different π-π stacking interactions compared to 2-(4-methoxyphenyl) analogs .

- Bioactivity: Amino-substituted derivatives (e.g., PD98059) show kinase inhibitory activity, while hydroxylated analogs are often associated with antioxidant or anti-inflammatory effects .

Physicochemical and Spectroscopic Data

Q & A

Q. What are the optimal synthetic routes for 4H-1-Benzopyran-4-one derivatives, and how can reaction conditions be tailored for structural specificity?

Methodological Answer: The synthesis of benzopyran derivatives typically involves condensation reactions between substituted benzaldehydes and benzopyran precursors. For example, 7-methoxy-2-(2-nitrophenyl)-4H-1-benzopyran-4-one is synthesized via base-catalyzed (e.g., K₂CO₃) condensation in ethanol or methanol under reflux (60–80°C) to enhance yield . Key steps include:

- Solvent selection: Polar aprotic solvents (e.g., DMF) may improve solubility for sterically hindered substrates.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the target compound .

- Yield optimization: Reaction monitoring via TLC ensures intermediate stability and minimizes side products.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer:

- Spectroscopic Analysis:

- ¹H/¹³C NMR: Compare chemical shifts with literature data (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- LC-MS/MS: Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a compound with molecular weight 298.29 g/mol showed 98.92% purity via LCMS .

- X-ray Crystallography: Resolve crystal structure to validate substituent positions and dihedral angles .

Analytical Data (Example):

| Technique | Key Observations |

|---|---|

| LCMS Purity | 98.92% |

| ¹H NMR (DMSO-d₆) | δ 7.8 (d, 1H, Ar-H), δ 3.9 (s, 3H, OCH₃) |

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization occurs .

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of vapors.

- Emergency Measures:

- Storage: Keep in amber vials at 4°C to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods predict the biological interactions of this compound with molecular targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Parameters include binding energy (ΔG ≤ -7.5 kcal/mol suggests strong affinity) and hydrogen bonding .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å indicates stable binding) .

Example Computational Findings:

| Parameter | Value for a Benzopyran Derivative |

|---|---|

| Binding Energy (ΔG) | -7.6 kcal/mol |

| Key Residues | Lys123, Asp189 (hydrogen bond donors) |

Q. What experimental strategies resolve contradictions in reported biological activities of benzopyran derivatives?

Methodological Answer:

- Dose-Response Studies: Test efficacy across concentrations (e.g., 1–100 µM) to identify IC₅₀ discrepancies.

- Target Validation: Use CRISPR/Cas9 knockout models to confirm specificity. For example, if a compound inhibits both EGFR and VEGFR, gene-edited cells clarify primary targets .

- Meta-Analysis: Compare data across studies using standardized assays (e.g., MTT vs. ATP-based viability tests) .

Q. How can substituent modifications (e.g., methoxy groups) enhance the compound's pharmacological profile?

Methodological Answer:

- SAR Studies: Synthesize analogs with varied substituents (e.g., replacing 3-methoxy with hydroxyl or nitro groups).

- Lipophilicity: Measure logP (e.g., shake-flask method). Methoxy groups increase logP by ~0.5 units, enhancing membrane permeability .

- Bioactivity: Test in vitro against cancer cell lines (e.g., MCF-7, IC₅₀ < 10 µM suggests therapeutic potential) .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.